N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE
Overview
Description
N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE is a complex organic compound that features a tetrahydroisoquinoline core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The tetrahydroisoquinoline moiety is a common structural motif in many natural products and pharmaceuticals, which contributes to its importance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction generates the tetrahydroisoquinoline core, which is then further functionalized to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These reactions often use transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bonds with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaH, KOtBu
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives with varying degrees of saturation.
Scientific Research Applications
N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly by inhibiting enzymes involved in neurotransmitter degradation . This inhibition leads to increased levels of neurotransmitters, which can have neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
Uniqueness
N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the tetrahydroisoquinoline and benzamide moieties allows for diverse interactions with biological targets and the ability to undergo a wide range of chemical transformations .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22(18-9-2-1-3-10-18)24-21-13-7-6-12-20(21)23(27)25-15-14-17-8-4-5-11-19(17)16-25/h1-13H,14-16H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGDQNMURZKWNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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